molecular formula C16H20N2O2 B13387816 1,2-Bis(2-methoxyphenyl)-1,2-ethanediamine

1,2-Bis(2-methoxyphenyl)-1,2-ethanediamine

Cat. No.: B13387816
M. Wt: 272.34 g/mol
InChI Key: CTMKVJFFLNHDQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis(2-methoxyphenyl)-1,2-ethanediamine is an organic compound with the molecular formula C16H20N2O2 This compound is characterized by the presence of two methoxyphenyl groups attached to an ethanediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(2-methoxyphenyl)-1,2-ethanediamine can be synthesized through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with ethylenediamine under acidic conditions to form the Schiff base, which is then reduced to the desired diamine using a reducing agent such as sodium borohydride .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure hydrogenation for reduction steps, and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(2-methoxyphenyl)-1,2-ethanediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines .

Scientific Research Applications

1,2-Bis(2-methoxyphenyl)-1,2-ethanediamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Bis(2-methoxyphenyl)-1,2-ethanediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(2-aminophenoxy)ethane: Similar in structure but with amino groups instead of methoxy groups.

    1,2-Bis(diphenylphosphino)ethane: A phosphine derivative used in coordination chemistry.

    1,2-Bis(2-hydroxyphenyl)ethane: Contains hydroxy groups instead of methoxy groups.

Uniqueness

1,2-Bis(2-methoxyphenyl)-1,2-ethanediamine is unique due to its methoxy substituents, which influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics .

Properties

IUPAC Name

1,2-bis(2-methoxyphenyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-19-13-9-5-3-7-11(13)15(17)16(18)12-8-4-6-10-14(12)20-2/h3-10,15-16H,17-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMKVJFFLNHDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(C2=CC=CC=C2OC)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.